
1,1,2,3-Tetramethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,3-Tetramethylcyclopropane is an organic compound with the molecular formula C₇H₁₄ It belongs to the class of cyclopropanes, which are characterized by a three-membered ring structure
Analyse Chemischer Reaktionen
1,1,2,3-Tetramethylcyclopropane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation reactions can occur with halogens such as chlorine (Cl₂) under UV light, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogens under specific conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,3-Tetramethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism by which 1,1,2,3-Tetramethylcyclopropane exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
1,1,2,3-Tetramethylcyclopropane can be compared with other similar compounds such as:
1,1,2,2-Tetramethylcyclopropane: This compound has a similar structure but differs in the position of the methyl groups.
Cyclopropane: The parent compound of the cyclopropane family, which lacks the methyl substitutions.
1,1,3,3-Tetramethylcyclopropane: Another isomer with different methyl group positions.
Eigenschaften
CAS-Nummer |
74752-93-5 |
|---|---|
Molekularformel |
C7H14 |
Molekulargewicht |
98.19 g/mol |
IUPAC-Name |
1,1,2,3-tetramethylcyclopropane |
InChI |
InChI=1S/C7H14/c1-5-6(2)7(5,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
ZASOSNWAQIGWQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



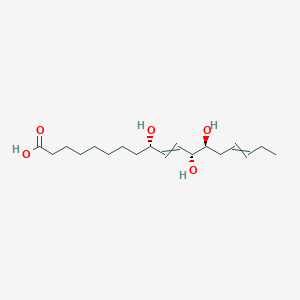
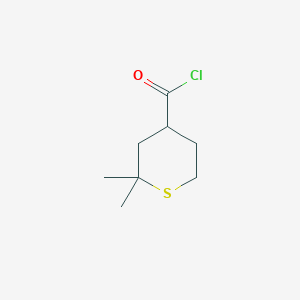
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)


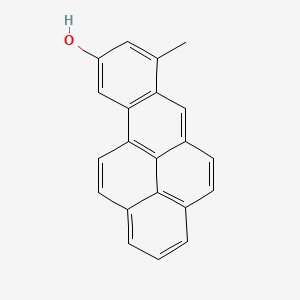
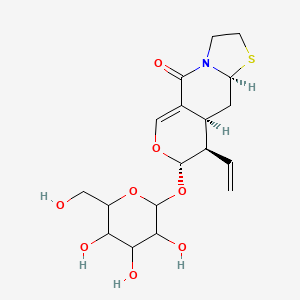
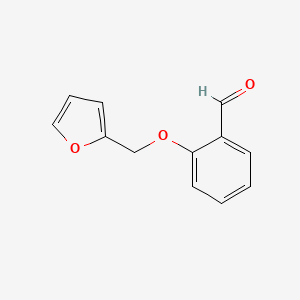
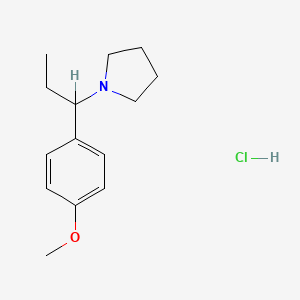



![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
